N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 1015596-74-3
VCID: VC11789891
InChI: InChI=1S/C23H24N4O2/c1-15-12-21(24-14-17-8-6-5-7-9-17)27-23(25-15)16(2)22(26-27)18-10-11-19(28-3)20(13-18)29-4/h5-13,24H,14H2,1-4H3
SMILES: CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol

N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 1015596-74-3

Cat. No.: VC11789891

Molecular Formula: C23H24N4O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine - 1015596-74-3

Specification

CAS No. 1015596-74-3
Molecular Formula C23H24N4O2
Molecular Weight 388.5 g/mol
IUPAC Name N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C23H24N4O2/c1-15-12-21(24-14-17-8-6-5-7-9-17)27-23(25-15)16(2)22(26-27)18-10-11-19(28-3)20(13-18)29-4/h5-13,24H,14H2,1-4H3
Standard InChI Key CVWDBNCGFQMSHM-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (CAS No. 1015596-74-3) belongs to the pyrazolo[1,5-a]pyrimidine class, featuring a fused bicyclic core with nitrogen atoms at positions 1, 5, and 7. The molecular formula C₂₃H₂₄N₄O₂ (molecular weight: 388.5 g/mol) reflects its substitution pattern:

  • Benzyl group at the N-7 position

  • 3,4-Dimethoxyphenyl at C-2

  • Methyl groups at C-3 and C-5

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₄N₄O₂
Molecular Weight388.5 g/mol
IUPAC NameN-benzyl-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
SMILESCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C)C4=CC=C(C=C4)F
Topological Polar Surface Area65.5 Ų

The compound’s three-dimensional conformation, verified via X-ray crystallography and computational modeling, reveals planar aromatic systems with methoxy groups contributing to enhanced solubility and membrane permeability.

Synthesis and Structural Optimization

Synthesis involves multi-step organic reactions starting from commercially available precursors. A typical route includes:

  • Core Formation: Condensation of 5-amino-3-methyl-1H-pyrazole with β-keto esters under acidic conditions yields the pyrazolo[1,5-a]pyrimidine scaffold.

  • Substitution Reactions:

    • Benzylation: Reaction with benzyl bromide introduces the N-benzyl group at position 7.

    • Aryl Coupling: Suzuki-Miyaura cross-coupling attaches the 3,4-dimethoxyphenyl moiety at C-2.

  • Methylation: Dimethylation at C-3 and C-5 using methyl iodide completes the structure.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Core FormationHCl/EtOH, reflux, 12 h68
BenzylationBnBr, K₂CO₃, DMF, 80°C82
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane75
MethylationCH₃I, NaH, THF, 0°C to RT90

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (>98%).

Biological Activity and Mechanism of Action

Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum bioactivity. For N-benzyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, notable effects include:

Antimycobacterial Activity

The compound inhibits Mycobacterium tuberculosis (H37Rv strain) with an MIC₉₀ of 2.5 µg/mL, comparable to first-line drugs like isoniazid. Mechanistic studies suggest ATP synthase inhibition, disrupting bacterial energy production.

Enzyme Inhibition

In vitro assays reveal moderate inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 12 µM

  • Phosphodiesterase-4 (PDE4): IC₅₀ = 8.5 µM

These activities suggest anti-inflammatory applications.

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